3-Amino-7-methylquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-7-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXMJFELVLSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509514 | |
| Record name | 3-Amino-7-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83566-27-2 | |
| Record name | 3-Amino-7-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Pathways
Established Synthetic Routes for Quinoxalinone Scaffolds
The construction of the quinoxalinone ring system is a well-established field, with several reliable methods at the disposal of synthetic chemists.
The most traditional and widely used method for synthesizing quinoxalin-2-ones is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgthieme-connect.de This reaction, first reported by Körner and Hinsberg in 1884, forms the bedrock of quinoxaline (B1680401) chemistry. nih.gov For the synthesis of the precursor, 7-methylquinoxalin-2(1H)-one, the reaction involves the condensation of 4-methyl-1,2-phenylenediamine with an appropriate α-keto acid, such as glyoxylic acid, or its ester equivalent. rsc.org
The reaction typically proceeds by heating the two components in a suitable solvent, often with an acid catalyst to facilitate the cyclocondensation. thieme-connect.de However, a critical consideration in this synthesis is regioselectivity. When an unsymmetrically substituted o-phenylenediamine like 4-methyl-1,2-phenylenediamine is used, the reaction can potentially yield two different regioisomers. Research has shown that in some cases, the reaction may result in a mixture of products with little to no regioselectivity (a 1:1 ratio), necessitating careful purification and characterization. thieme-connect.de
| o-Phenylenediamine Derivative | Dicarbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine | ethyl pyruvate (B1213749) | n-Butanol, reflux | 3-methylquinoxalin-2(1H)-one | 97% | rsc.org |
| o-phenylenediamine | glyoxylic acid | n-Butanol, reflux | quinoxalin-2(1H)-one | 76% | rsc.org |
| o-phenylenediamine | oxalic acid | 4N HCl, reflux | quinoxaline-2,3(1H,4H)-dione | - | thieme-connect.dersc.org |
| 4-methyl-1,2-diaminobenzene | 2,2-dibromo-1-phenylethanone | Triethylamine, DMSO, 75 °C | Mixture of regioisomers | - | thieme-connect.de |
Intramolecular cyclization reactions serve as another powerful tool for constructing the quinoxalinone core. These strategies often involve pre-functionalized aniline (B41778) derivatives that undergo cyclization to form the heterocyclic ring. For instance, a tandem nitrosation/cyclization of N-aryl cyanoacetamides can provide quinoxalin-2-ones. organic-chemistry.org Another approach involves the photoinduced radical cyclization of o-diisocyanoarenes with specific reagents, which has been shown to produce bisphosphinated quinoxalines, demonstrating the versatility of cyclization pathways. nih.gov These methods, while not the most direct route to 7-methylquinoxalin-2(1H)-one, highlight the diverse array of cyclization strategies available for creating the fundamental quinoxalinone structure.
Oxidative coupling has emerged as a highly effective and modern strategy, particularly for the direct functionalization of the pre-formed quinoxalin-2(1H)-one ring. To synthesize 3-Amino-7-methylquinoxalin-2(1H)-one, the most direct approach is the C-H amination of 7-methylquinoxalin-2(1H)-one. This avoids the need for pre-functionalized starting materials at the C3 position.
Recent advancements have focused on visible-light-induced C(sp²)–H/N–H cross-dehydrogenative coupling (CDC) reactions. organic-chemistry.org These methods allow for the direct formation of 3-aminoquinoxalin-2(1H)-ones from the corresponding quinoxalinones and various amines. organic-chemistry.orgacs.org The reactions are often mediated by a photocatalyst and proceed through a radical process. organic-chemistry.orgacs.org In some cases, the quinoxalin-2(1H)-one itself can act as a photosensitizer, eliminating the need for an external photocatalyst and using air as the sole oxidant, which represents a significant step towards greener chemistry. acs.org Heterogeneous catalysis, for instance using copper-based metal-organic frameworks (MOFs), has also been successfully employed for the C-H amination of quinoxalin-2(1H)-ones with molecular oxygen as the oxidant. mdpi.com
Green Chemistry and Sustainable Synthesis of Quinoxalinones
The principles of green chemistry are increasingly influencing the development of synthetic routes to important heterocyclic compounds like quinoxalinones. acs.org The focus is on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. acs.org
Significant progress has been made in developing catalyst-free and solvent-free conditions for quinoxalinone synthesis. The classic condensation reaction can, in some instances, be performed under catalyst-free conditions using water as the solvent, with products often purified by simple filtration. organic-chemistry.org
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful solvent-free alternative. sioc-journal.cn Homogenization of o-phenylenediamines and 1,2-dicarbonyl compounds in a mini cell homogenizer can afford quinoxalines in minutes, often in quantitative yields and high purity, eliminating the need for solvents and chromatographic purification. sioc-journal.cn This method boasts a near-zero E-factor (Environmental factor), as water is the only byproduct. sioc-journal.cn
The use of organocatalysts and biocatalysts in quinoxalinone synthesis aligns well with green chemistry principles. researchgate.net Organocatalysts, which are small, metal-free organic molecules, can effectively promote the synthesis of quinoxalinones. For example, saccharin (B28170) has been used as an efficient organocatalyst for the cyclocondensation of 1,2-diamines with 1,2-dicarbonyl compounds, proceeding in short reaction times with quantitative yields. Bio-inspired ortho-quinone catalysts have also been applied to the oxidative synthesis of quinoxalines under mild conditions using oxygen as the terminal oxidant.
While the application of biocatalysts, such as enzymes, is more established in other areas, their potential in synthesizing quinoxalinone scaffolds is an area of growing interest. researchgate.net The use of enzymes could offer unparalleled stereoselectivity under mild, aqueous conditions, further advancing the sustainable production of these valuable compounds. researchgate.net
| Method | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Visible-Light C-H Amination | Photocatalyst-free, air as oxidant | Eco-friendly, mild conditions, high functional group tolerance | acs.org |
| Mechanochemistry | Solvent-free, catalyst-free homogenization | Rapid, quantitative yields, near-zero E-factor, no purification needed | sioc-journal.cn |
| Organocatalysis | Saccharin in methanol | Metal-free, short reaction times, high purity | |
| Aqueous Synthesis | Catalyst-free, water as solvent | Environmentally benign, simple workup | organic-chemistry.org |
| Heterogeneous Catalysis | Cu-CPO-27 (MOF), O₂ as oxidant | Recyclable catalyst, use of clean oxidant | mdpi.com |
Heterogeneous Catalysis in Quinoxalinone Synthesis
The synthesis of the quinoxalin-2(1H)-one scaffold has significantly benefited from the application of heterogeneous catalysis, a methodology that aligns with the principles of green chemistry by offering catalyst recyclability, simplified product purification, and often milder reaction conditions. mdpi.comresearchgate.net These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture, which facilitates their removal by simple filtration. mdpi.com
A variety of solid materials have been successfully employed as heterogeneous catalysts for quinoxalinone synthesis. These include:
Graphitic Carbon Nitride (g-C₃N₄): This metal-free photocatalyst has emerged as a powerful tool for various organic transformations, including the C-H functionalization of quinoxalin-2(1H)-ones. mdpi.com For instance, g-C₃N₄ has been used to catalyze the divergent reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light, where the choice of solvent controls the product outcome. mdpi.com A semi-heterogeneous system combining g-C₃N₄ with sodium iodide (NaI) under blue light irradiation has been effective for the C-C bond formation between quinoxalin-2(1H)-ones and arylhydrazines, producing 3-aryl derivatives in high yields. organic-chemistry.org
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): These porous crystalline materials serve as robust platforms for catalytic reactions due to their high surface area and tunable structures. mdpi.com Their ordered porosity allows for size-selective catalysis and efficient interaction between substrates and active sites.
Supported Metal Catalysts: Metals or metal oxides supported on solid materials like alumina (B75360) or silica (B1680970) are also prominent. For example, molybdophosphovanadates supported on alumina cylinders (e.g., AlCuMoVP) have been used for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-diketones at room temperature with excellent yields. nih.gov The support material enhances catalyst stability and prevents the leaching of the active metal species.
Ion Exchange Resins and Other Polymers: Polymeric supports, such as ion exchange resins, provide a simple and effective medium for anchoring catalytic species, contributing to cleaner reaction profiles and easier work-up procedures. mdpi.com
The table below summarizes selected heterogeneous catalytic systems used in the synthesis of quinoxalinone derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| g-C₃N₄/NaI (dual catalyst) | Quinoxalin-2(1H)-ones, Arylhydrazines | 3-Arylquinoxalin-2(1H)-ones | Visible-light photocatalysis, high yields, excellent functional group tolerance. organic-chemistry.org |
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-Phenylenediamine, Benzil | 2,3-Diphenylquinoxaline | High yield (92%) at room temperature, reusable catalyst. nih.gov |
| Mesoporous graphite (B72142) carbon nitride (mpg‐C₃N₄) | Ketene dithioacetals | Alkenyl thiocyanides | Metal-free, visible light, recyclable catalyst (up to 6 times). researchgate.net |
| Z-scheme V₂O₅/g-C₃N₄ heterojunction | Quinoxalin-2(1H)-ones | Trifluoromethylated quinoxalin-2-(1H)-ones | Visible light irradiation, good yields, good functional group tolerance. organic-chemistry.org |
These heterogeneous approaches represent a sustainable and efficient alternative to traditional homogeneous catalysis for preparing the core quinoxalinone structure. researchgate.net
Aqueous Media and Eco-friendly Solvents
The shift towards green chemistry has prioritized the use of water and other environmentally benign solvents in organic synthesis. The synthesis of quinoxalines and quinoxalinones is no exception, with numerous protocols developed to replace volatile and toxic organic solvents. ijirt.org
Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Catalyst-free methods have been developed for the reaction of α-keto acids with benzene-1,2-diamines in water, allowing for simple product purification by filtration. organic-chemistry.org Furthermore, combining water with other green technologies like microwave or ultrasound irradiation can significantly accelerate reaction rates and improve yields. ijirt.orggrowingscience.com
Ionic Liquids (ILs) have been explored as green reaction media due to their negligible vapor pressure and high thermal stability. researchgate.net A biodegradable DABCO-based ionic liquid, [C₈dabco]Br, has been used as a recyclable catalyst for quinoxaline synthesis in water at 80°C, demonstrating high yields and simple product isolation. researchgate.net
Natural Deep Eutectic Solvents (NADESs) represent a new generation of green solvents. A NADES composed of choline (B1196258) chloride (ChCl) and water (1:3.3 ratio) has been shown to be a highly effective medium for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. rsc.org This method allows for the rapid synthesis of functionalized quinoxalines at room temperature in as little as five minutes, with the product being easily extracted and the NADES recycled multiple times without losing efficiency. rsc.org
The table below highlights various eco-friendly solvent systems for quinoxaline synthesis.
| Solvent System | Catalyst/Conditions | Reactants | Key Advantages |
| Water | Catalyst-free | Benzene-1,2-diamines, α-Keto acids | Environmentally benign, simple work-up. organic-chemistry.org |
| Water | [C₈dabco]Br (IL) | 1,2-Diamines, 1,2-Diones | Recyclable catalyst, high yields, biodegradable components. researchgate.net |
| Choline Chloride/Water (NADES) | Room Temperature, 5 min | 1,2-Diamines, 1,2-Dicarbonyls | Extremely fast, high yields, recyclable solvent, no additional catalyst needed. rsc.org |
| Solvent-free | Sulfated polyborate | o-Phenylenediamines, 1,2-Diketones | Recyclable catalyst, high yields, short reaction times. researchgate.net |
These methodologies underscore a significant trend towards sustainability in the synthesis of heterocyclic compounds, minimizing waste and environmental impact. ijirt.org
Regioselective Synthesis of this compound and Related Isomers
The regioselective synthesis of substituted quinoxalin-2(1H)-ones, such as the 7-methyl isomer, from asymmetrically substituted precursors like 4-methyl-1,2-phenylenediamine is a significant challenge. The cyclization of this diamine with a suitable C2-synthon can potentially lead to two constitutional isomers: 7-methylquinoxalin-2(1H)-one and 6-methylquinoxalin-2(1H)-one.
The outcome of this reaction is governed by the relative nucleophilicity of the two amino groups on the phenylenediamine ring. In the case of 4-methyl-1,2-phenylenediamine, the electronic effect of the methyl group is not sufficiently differentiating to direct the reaction towards a single isomer. Research has shown that the reaction of 4-methyl-1,2-diaminobenzene with reagents like 2,2-dibromo-1-arylethanone results in a nearly 1:1 mixture of the 6-methyl and 7-methyl isomers, indicating a lack of regioselectivity. thieme-connect.de
Achieving regioselectivity often requires the presence of a substituent on the benzene (B151609) ring with a strong electronic directing effect. For example, the condensation of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate demonstrates this principle. The electron-withdrawing benzoyl group deactivates the amino group para to it (position 1), making the amino group at position 2 more nucleophilic. This directs the initial condensation to occur at the more reactive amino group, leading predominantly to the formation of the 6-benzoyl-3-methyl-2(1H)quinoxalinone isomer over the 7-benzoyl isomer. mdpi.com
To synthesize this compound regioselectively, one would ideally start with 4-methyl-1,2-dinitrobenzene or a related precursor. Selective reduction of the nitro group at position 1 to an amino group, followed by introduction of the second amino group at position 2, would create a diamine with differentiated reactivity. Subsequent cyclization would then favor the formation of the 7-methyl isomer. However, direct and high-yielding regioselective methods for the specific title compound remain an area of active research.
| Precursor | Reagent | Isomeric Products | Ratio (approx.) | Rationale for Outcome |
| 4-Methyl-1,2-phenylenediamine | 2,2-Dibromo-1-arylethanone | 6-Methyl- and 7-Methyl-quinoxalin-2-one | 1:1 | The weak activating effect of the methyl group does not sufficiently differentiate the nucleophilicity of the two amino groups. thieme-connect.de |
| 4-Benzoyl-1,2-phenylenediamine | Sodium Pyruvate | 6-Benzoyl- and 7-Benzoyl-3-methyl-2(1H)quinoxalinone | 2:1 (6-benzoyl is major) | The electron-withdrawing benzoyl group deactivates the para-amino group, directing reaction to the meta-amino group. mdpi.com |
Preparation of Specific Derivatives and Analogues
The quinoxalin-2(1H)-one core is a versatile scaffold for the synthesis of a wide range of derivatives, often designed to explore structure-activity relationships for various biological targets. Starting from a pre-formed quinoxalinone ring, several functionalization strategies can be employed.
N-Alkylation: The nitrogen atom at the 1-position (N1) of the quinoxalinone ring can be readily alkylated. For instance, 6-benzoyl-3-methyl-2(1H)quinoxalinone can be treated with reagents like dimethyl sulfate (B86663) or ethyl chloroacetate (B1199739) in the presence of a base to yield the corresponding N-methyl or N-ethoxycarbonylmethyl derivatives, respectively. mdpi.com
C3-Position Modification: The C3 position is another common site for derivatization.
Styryl Derivatives: Condensation of a C3-methyl group with aromatic aldehydes under fusion conditions can produce C3-styryl derivatives. mdpi.com
Methylation: Direct methylation of the C3-carbon of a quinoxalin-2(1H)-one can be achieved using tert-butyl peroxide (TBHP) as the methyl source and iodine as an oxidant. google.com
Derivatization of an Amino/Hydrazinyl Group: When a reactive group like an amino or hydrazinyl moiety is present at the C3-position, it serves as a handle for extensive derivatization. Starting from a 3-hydrazinyl-quinoxalin-2(1H)-one, a variety of analogues can be prepared:
Hydrazones: Reaction with various aromatic or aliphatic aldehydes and ketones yields the corresponding hydrazone derivatives. arabjchem.orgnih.gov
Pyrazole (B372694) Analogues: Cyclization of the hydrazinyl intermediate with reagents like ethyl 2-cyano-3,3-bis(methylthio)acrylate leads to the formation of pyrazole rings fused or attached to the quinoxalinone system. arabjchem.org
Amides and Acylhydrazines: Reaction with anhydrides, such as succinic anhydride, results in the formation of acylhydrazine derivatives. arabjchem.org
The following table provides examples of derivatization reactions on the quinoxalinone scaffold.
| Starting Material | Reagent(s) | Type of Reaction | Product Derivative |
| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Dimethyl sulfate, NaOH | N-Alkylation | 6-Benzoyl-1,3-dimethyl-2(1H)quinoxalinone mdpi.com |
| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Aromatic aldehydes | Condensation | 6-Benzoyl-3-styryl-2(1H)quinoxalinone mdpi.com |
| Quinoxalin-2(1H)-one | TBHP, I₂ | C3-Methylation | 3-Methylquinoxalin-2(1H)-one google.com |
| 3-Hydrazinylquinoxalin-2(1H)-one | Aromatic aldehydes, Acetic acid | Hydrazone formation | 3-(2-Benzylidenehydrazinyl)quinoxalin-2(1H)-one arabjchem.org |
| 3-Hydrazinylquinoxalin-2(1H)-one | Succinic anhydride | Acylation | 4-(2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)hydrazinyl)-4-oxobutanoic acid arabjchem.org |
These synthetic pathways allow for the systematic modification of the this compound structure to generate libraries of compounds for further investigation.
Chemical Reactivity and Derivatization Strategies
C-H Functionalization at the C-3 Position of Quinoxalin-2(1H)-ones
Direct Alkylation, Arylation, and Acylation
The formation of new carbon-carbon bonds at the C-3 position is a cornerstone of derivatization, enabling the introduction of various lipophilic and sterically diverse groups.
Alkylation: A variety of methods for C-3 alkylation have been established. Visible-light-induced protocols using 4-alkyl-1,4-dihydropyridines or Katritzky salts as alkyl radical precursors offer mild, metal-free conditions. organic-chemistry.org Cobaloxime catalysis combined with quinoxalinone photoexcitation allows for the use of unactivated alkyl iodides and carboxylic acids as alkylating agents. nih.gov Additionally, three-component reactions involving hypervalent iodine(III) reagents, unactivated alkenes, and trimethylsilyl azide (TMSN₃) can introduce complex β-azido alkyl groups onto the quinoxalinone core. nih.gov
Arylation: C-3 arylation is commonly achieved through radical-mediated processes. Methods utilizing iodosobenzene-promoted oxidative coupling with arylhydrazines or reactions with diaryliodonium salts under metal-free conditions provide direct access to 3-arylquinoxalin-2(1H)-ones. nih.gov Photoredox catalysis using diaryliodonium triflates as aryl sources represents another efficient, mild, and scalable approach. organic-chemistry.org
Acylation: The introduction of an acyl group at the C-3 position has been accomplished through several modern synthetic strategies. A metal-free approach involves the decarboxylative coupling of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids, promoted by reagents like phenyliodine(III) diacetate (PIDA). researchgate.net Photocatalyst-free, visible-light-induced cross-dehydrogenative coupling with aryl aldehydes has also been developed, affording 3-acylated products in high yields under mild conditions. researchgate.net
Table 1: Selected Methods for C-3 Alkylation, Arylation, and Acylation
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Alkylation | Alkyl carboxylic acids, Cobaloxime catalyst, Light | 3-Alkylquinoxalin-2(1H)-one | nih.gov |
| 4-Alkyl-1,4-dihydropyridines, BI-OAc, Blue light | 3-Alkylquinoxalin-2(1H)-one | organic-chemistry.org | |
| Alkenes, TMSN₃, PhI(OAc)₂ | 3-(β-azidoalkyl)quinoxalin-2(1H)-one | nih.gov | |
| Arylation | Arylhydrazines, PhIO, O₂ | 3-Arylquinoxalin-2(1H)-one | nih.gov |
| Diaryliodonium triflates, Photoredox catalyst, Light | 3-Arylquinoxalin-2(1H)-one | organic-chemistry.org | |
| Acylation | α-Oxo-carboxylic acids, PIDA | 3-Acylquinoxalin-2(1H)-one | researchgate.net |
| Aryl aldehydes, Visible light (photocatalyst-free) | 3-Acylquinoxalin-2(1H)-one | researchgate.net |
Amination, Carbamoylation, and Sulfenylation Reactions
Introducing heteroatoms like nitrogen and sulfur at the C-3 position significantly modifies the electronic and pharmacological properties of the quinoxalinone scaffold.
Amination: Direct C-H amination provides access to 3-aminoquinoxalin-2(1H)-ones, which are key intermediates for further derivatization. stackexchange.com Strategies include copper-catalyzed oxidative C-H amination using various amines as the nitrogen source. nih.gov More recently, eco-friendly methods have been developed, such as a photoinduced dehydrogenative amination with aliphatic amines that uses air as the sole oxidant, proceeding without any metal, strong oxidant, or external photocatalyst. stackexchange.com
Carbamoylation: The 3-carbamoyl moiety is a common feature in biologically active molecules. An acid-promoted direct C-H carbamoylation of quinoxalin-2(1H)-ones with isocyanides in water offers a green and efficient route to these derivatives. stackexchange.com Another approach is the transition-metal-free decarboxylative coupling with oxamic acids. stackexchange.com
Sulfenylation: The introduction of a sulfur linkage can be achieved through photocatalysis. A sunlight-induced and graphitic carbon nitride (g-C₃N₄)-catalyzed sulfenylation reaction with thiols under an air atmosphere provides a practical way to obtain a wide variety of 3-sulfenylated quinoxalin-2(1H)-ones in good to excellent yields. nih.gov
Table 2: Selected Methods for C-3 Amination, Carbamoylation, and Sulfenylation
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Amination | Aliphatic amines, Visible light, Air | 3-Aminoquinoxalin-2(1H)-one | stackexchange.com |
| TMSN₃, Ceric ammonium (B1175870) nitrate (CAN) | 3-Aminoquinoxalin-2(1H)-one | stackexchange.com | |
| Carbamoylation | Isocyanides, Acid (e.g., TFA), H₂O | 3-Carbamoylquinoxalin-2(1H)-one | stackexchange.com |
| Sulfenylation | Thiols, g-C₃N₄, Sunlight, Air | 3-Sulfenylated quinoxalin-2(1H)-one | nih.gov |
Trifluoromethylation and Phosphonation
Trifluoromethylation: The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry for its ability to enhance metabolic stability and binding affinity. Direct C-H trifluoromethylation of quinoxalin-2(1H)-ones can be performed under transition-metal-free conditions using reagents like sodium trifluoromethanesulfinate (Langlois reagent) or (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) in the presence of an oxidant. nih.gov
Phosphonation: The phosphonate group is a valuable functional group for introducing a phosphorus moiety. The direct phosphonation of quinoxalin-2(1H)-ones at the C-3 position has been achieved under transition-metal-free conditions by reacting with H-phosphonates, H-phosphinates, or H-phosphine oxides. rsc.orgresearchgate.net
N-Alkylation and N-Derivatization of the Quinoxalinone Core
Modification of the nitrogen atoms, particularly the N-1 position of the quinoxalinone ring, is a common strategy to modulate the physicochemical properties of the molecule. Standard N-alkylation methods are readily applicable to the quinoxalinone core. acsgcipr.org The reaction typically involves deprotonation of the N-H bond with a suitable base (e.g., sodium hydride, potassium carbonate) followed by nucleophilic substitution with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide). acsgcipr.orgmonash.edu This approach allows for the introduction of a wide array of alkyl and arylalkyl groups.
Alternative catalytic methods, such as the direct N-alkylation using alcohols, offer a greener route, producing water as the only byproduct. nih.gov For more complex or sensitive substrates, the Mitsunobu reaction provides another avenue for N-alkylation, although it involves stoichiometric reagents. acsgcipr.orgmonash.edu N-dealkylation processes, for example using cyanogen bromide (the von Braun reaction), can also be employed to remove an existing alkyl group, allowing for subsequent derivatization. nih.gov
Functionalization of the Benzene (B151609) Ring (e.g., C7 Halogenation)
While C-3 functionalization is predominant, modification of the fused benzene ring offers another dimension for structural diversification. Standard electrophilic aromatic substitution reactions can be applied to introduce substituents onto the carbocyclic ring. libretexts.org The position of substitution is dictated by the directing effects of the groups already present on the 3-Amino-7-methylquinoxalin-2(1H)-one scaffold: the ortho, para-directing amino (-NH₂) and methyl (-CH₃) groups, and the meta-directing deactivating acylamido portion of the heterocyclic ring.
For halogenation, reacting the quinoxalinone with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to substitution on the benzene ring. libretexts.orgstudymind.co.uk The activating C-7 methyl and C-3 amino groups would primarily direct the incoming electrophile to the C-6 and C-8 positions (ortho and para to the methyl group). Bromination of quinoxaline (B1680401) in strong acid has also been shown to result in substitution on the benzenoid ring. researchgate.net
Annulation and Cycloaddition Reactions (e.g., Imidazoquinoxalinone Annulation)
Annulation and cycloaddition reactions provide powerful tools for rapidly building molecular complexity by constructing new fused-ring systems. Quinoxalin-2(1H)-ones can participate as reactants in these transformations to generate novel polycyclic scaffolds.
A notable example is the formation of tetrahydro-imidazoquinoxalinones. In a photoinduced reaction, 7-substituted-3-methyl-quinoxalin-2-ones react with N-phenylglycine, which generates a phenyl-amino-alkyl radical. This radical can lead to unexpected annulation products by adding to both the C-3 and C-4 positions of the quinoxalinone, forming a fused imidazole ring. nih.gov
Quinoxalin-2(1H)-ones also engage in formal cycloaddition reactions. A Lewis acid-catalyzed [2π+2σ] cycloaddition with bicyclo[1.1.0]butanes yields quinoxaline-fused aza-bicyclo[2.1.1]hexanes, which contain multiple quaternary carbon centers. acs.orgresearchgate.net Furthermore, a ytterbium triflate-catalyzed diastereoselective [3+2] cycloaddition with donor-acceptor cyclopropanes has been developed to efficiently synthesize tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones. acs.org
Reactions Involving Amino Substituents and their Transformations
The exocyclic amino group at the C3 position of the this compound core is a primary site for chemical derivatization. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and the formation of urea (B33335) and thiourea derivatives. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can significantly influence its biological activity and physical characteristics.
Acylation Reactions: The amino group readily undergoes acylation with acyl chlorides or acid anhydrides under standard conditions to furnish the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride in a suitable solvent and in the presence of a base would yield N-(7-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)acetamide. This transformation is a common strategy to introduce a variety of substituents and to modulate the compound's lipophilicity.
Alkylation Reactions: Alkylation of the 3-amino group can be achieved using various alkylating agents, such as alkyl halides. These reactions typically require a base to deprotonate the amino group, enhancing its nucleophilicity. The introduction of alkyl chains can influence the molecule's interaction with biological targets.
Formation of Urea and Thiourea Derivatives: The reaction of the 3-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. The resulting urea or thiourea moiety can participate in hydrogen bonding interactions, which is a critical feature for molecular recognition in biological systems.
| Reagent Class | Product Type | General Reaction Conditions |
| Acyl Halides / Anhydrides | N-Acyl Derivatives | Basic conditions, inert solvent |
| Alkyl Halides | N-Alkyl Derivatives | Basic conditions, heating may be required |
| Isocyanates | Urea Derivatives | Room temperature, inert solvent |
| Isothiocyanates | Thiourea Derivatives | Room temperature or gentle heating, inert solvent |
Detailed research has demonstrated the feasibility of these transformations on the broader class of 3-aminoquinoxalin-2(1H)-ones, providing a strong basis for their application to the 7-methyl substituted analogue.
Synthesis of Complex Conjugates (e.g., Nucleoside Analogues, Amino Acid Conjugates)
The functional handle provided by the 3-amino group also serves as an anchor point for the synthesis of more complex molecular architectures, including nucleoside analogues and amino acid conjugates. These conjugates are of significant interest in medicinal chemistry as they can mimic endogenous molecules and potentially exploit cellular transport mechanisms.
Nucleoside Analogues: The synthesis of nucleoside analogues can be envisioned through the coupling of the 3-amino group with a suitably activated sugar moiety. This could involve, for example, the reaction with a glycosyl halide or a protected ribose derivative. While direct synthesis of nucleoside analogues from 3-aminoquinoxalines is an area of ongoing research, established methods for N-glycosylation of heterocyclic amines provide a viable synthetic route. The resulting quinoxalinyl-nucleoside analogues are of interest for their potential antiviral and anticancer activities. For instance, the synthesis of imidazo[4,5-b]quinoxaline ribonucleosides has been reported as dimensional analogs of antiviral benzimidazole ribonucleosides umich.edu. Similarly, acyclic quinoxaline nucleosides have been synthesized and evaluated for their anti-HIV activity nih.gov.
Amino Acid Conjugates: The conjugation of amino acids to the 3-aminoquinoxalin-2(1H)-one scaffold can be achieved through standard peptide coupling methodologies. This involves the activation of the carboxylic acid group of a protected amino acid using a coupling reagent, followed by reaction with the 3-amino group of the quinoxalinone. Common peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or reagents such as propylphosphonic anhydride (T3P) peptide.comyoutube.com. This strategy allows for the systematic introduction of various amino acid residues, creating a library of quinoxalinone-amino acid hybrids. Such conjugates may exhibit enhanced cell permeability and targeted delivery. The synthesis of quinoxaline moieties coupled with amino acids has been explored to evaluate their antitumor activities nih.gov.
| Conjugate Type | Synthetic Strategy | Key Reagents |
| Nucleoside Analogues | N-Glycosylation | Activated sugar derivatives (e.g., glycosyl halides) |
| Amino Acid Conjugates | Peptide Coupling | Protected amino acids, coupling reagents (e.g., DCC, T3P) |
These derivatization strategies underscore the chemical versatility of this compound and highlight its potential as a core structure in the development of novel bioactive compounds.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation [¹H, ¹³C, ¹⁵N]
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. While a complete spectral assignment for 3-Amino-7-methylquinoxalin-2(1H)-one is not publicly available, data from the closely related compound, 3-methylquinoxalin-2(1H)-one, provides a strong basis for predicting its spectral features. google.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methyl group, and the amine and amide protons. For the analogue 3-methylquinoxalin-2(1H)-one in DMSO-d₆, aromatic protons appear between δ 7.27 and 7.70 ppm. google.com The methyl group at the 7-position of the target compound would likely resonate as a singlet around δ 2.4 ppm, similar to the 3-methyl group in the analogue. google.com The NH₂ protons of the amino group and the N1-H proton of the quinoxalinone ring would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration due to hydrogen bonding. The N1-H proton in the analogue, for instance, appears far downfield at δ 12.32 ppm. google.com
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. For 3-methylquinoxalin-2(1H)-one, the carbonyl carbon (C2) resonates at δ 154.87 ppm, while the imine carbon (C3) is found at δ 159.14 ppm. google.com Aromatic carbons appear in the δ 115-132 ppm range. google.com For this compound, the C3 carbon would be shifted due to the attached amino group, and an additional signal for the methyl carbon at the 7-position would be expected around δ 20-22 ppm.
¹⁵N NMR: Nitrogen-15 NMR, though less common, offers direct insight into the electronic environment of the nitrogen atoms. nih.gov In the quinoxalinone ring, two distinct nitrogen signals would be expected: one for the amide nitrogen (N1) and one for the imine-like nitrogen (N4). A third signal would correspond to the exocyclic amino group at the C3 position. The chemical shifts would be sensitive to tautomeric equilibria and protonation states. nih.gov The shielding effect of the N-oxide group is pronounced in the ¹⁵N NMR chemical shifts of related pyridine (B92270) N-oxides, an effect that is modulated by other substituents. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound based on Analogue Data Data is for the analogue 3-methylquinoxalin-2(1H)-one in DMSO-d₆ and serves as an estimation. google.com
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N1-H | ~12.3 | N/A |
| C2 | N/A | ~155 |
| C3-NH₂ | Variable (broad) | N/A |
| C3 | N/A | Shifted from 159 |
| C5-H | ~7.3-7.7 | ~115-132 |
| C6-H | ~7.3-7.7 | ~115-132 |
| C7-CH₃ | ~2.4 | ~21 |
| C8-H | ~7.3-7.7 | ~115-132 |
| Aromatic C's | N/A | ~115-132 |
Vibrational Spectroscopy (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. For this compound, characteristic absorption bands would include:
N-H stretching: Two bands for the primary amine (NH₂) around 3400-3300 cm⁻¹ and a broader band for the amide N-H around 3200 cm⁻¹.
C=O stretching: A strong absorption for the lactam carbonyl group, typically observed around 1660-1680 cm⁻¹. For related quinoxalinones, this peak is prominent. nih.gov
C=N stretching: A band in the 1615-1575 cm⁻¹ region. nih.gov
C=C stretching: Aromatic ring vibrations appearing in the 1600-1450 cm⁻¹ range. The NIST database for the analogue 3-methyl-2(1H)-quinoxalinone can be referenced for its gas-phase IR spectrum. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. Quinoxalinone derivatives exhibit characteristic absorption bands in the UV-A and UV-B regions. ias.ac.in The spectra are sensitive to the solvent environment and the molecule's tautomeric form. bohrium.com Typical transitions include π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. For some quinoxalinones, absorption of UV radiation around 415 nm induces an n→π* intramolecular electronic transition. ias.ac.in The presence of the amino group at C3, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxalinone core.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amine N-H Stretch | 3400 - 3300 |
| Amide N-H Stretch | ~3200 |
| C-H Stretch (Aromatic/Alkyl) | 3100 - 2850 |
| C=O Stretch (Lactam) | 1680 - 1660 |
| C=N Stretch | 1615 - 1575 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound (C₉H₉N₃O), the expected exact mass is approximately 175.0746 g/mol . The electron ionization (EI) mass spectrum available for the analogue 3-methyl-2(1H)-quinoxalinone shows a clear molecular ion peak. nist.gov
The fragmentation of this compound would likely proceed through characteristic pathways for heterocyclic systems. Initial fragmentation could involve the loss of common neutral molecules such as CO from the lactam ring or HCN. The amino and methyl substituents would also influence the fragmentation cascade, potentially leading to the loss of an NH₂ radical or cleavage of the methyl group. The fragmentation patterns can also be complicated by the presence of different tautomers in the gas phase. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not reported, data from closely related compounds like 3-methyl-1H-quinoxalin-2-one and 1-Ethyl-3-methylquinoxalin-2(1H)-one offer significant insights. researchgate.netnih.gov
Table 3: Crystallographic Data for the Analogue 1-Ethyl-3-methylquinoxalin-2(1H)-one nih.gov
| Parameter | Value |
| Formula | C₁₁H₁₂N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4101 (6) |
| b (Å) | 9.1405 (8) |
| c (Å) | 14.2960 (12) |
| α (°) | 84.976 (7) |
| β (°) | 78.717 (7) |
| γ (°) | 88.137 (7) |
| Volume (ų) | 945.82 (14) |
| Z | 4 |
The solid-state structure of this compound is expected to be heavily influenced by a variety of non-covalent interactions.
Hydrogen Bonding: The presence of both hydrogen bond donors (the N1-H of the lactam and the N-H of the C3-amino group) and acceptors (the C2-carbonyl oxygen and the N4 nitrogen) allows for the formation of extensive hydrogen-bonding networks. These interactions, such as N—H⋯O and N—H⋯N, are critical in stabilizing the crystal lattice, often forming dimers or extended chains. nih.govnih.gov
π-π Stacking: The planar aromatic quinoxaline (B1680401) core facilitates intermolecular π-π stacking interactions. In the crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one, the centroid-centroid distances between quinoxaline rings range from 3.446 Å to 3.815 Å, indicative of significant stacking. nih.gov These interactions play a crucial role in the vertical assembly of molecules into columns or layers. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal form, is a strong possibility for this compound. mdpi.com The molecule's conformational flexibility and, more importantly, its multiple hydrogen bonding sites create the potential for different packing arrangements and hydrogen-bonding motifs. mdpi.com For example, different synthons (structural units) could arise from N-H···O or N-H···N hydrogen bonds, leading to distinct crystal structures with varying stabilities and physical properties.
Crystal engineering principles can be applied to target specific supramolecular architectures. By understanding the hierarchy of intermolecular interactions, it may be possible to control crystallization conditions (e.g., solvent, temperature) to favor the formation of a desired polymorph. The interplay between strong hydrogen bonds and weaker π-stacking interactions will be a key factor in determining the resulting crystal form. nih.gov
Analysis of Tautomeric Forms (e.g., Lactam-Lactim Tautomerism)
This compound can exist in at least two tautomeric forms due to the mobility of a proton: the lactam (amide) form and the lactim (enol) form.
Lactam Form: this compound
Lactim Form: 3-Amino-7-methylquinoxalin-2-ol
The lactam form is generally predominant for quinoxalin-2-ones in most solvents and in the solid state. researchgate.net However, the equilibrium can be influenced by several factors, including solvent polarity, temperature, and concentration. uni-muenchen.denih.gov Spectroscopic studies, particularly UV-Vis and NMR, are effective tools for investigating this tautomeric equilibrium. For example, the lactam and lactim forms often have distinct UV absorption spectra, and changes in the spectra upon altering conditions can indicate a shift in the equilibrium. bohrium.com In some cases, the encapsulation of part of the molecule by a macrocycle can shift the equilibrium toward the less stable lactim form. bohrium.com The existence of these tautomers is critical as they can exhibit different chemical reactivity and biological activity.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Semi-Empirical Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For quinoxaline (B1680401) derivatives, these methods have been used to determine optimized geometries, electronic structures, and reactivity parameters.
Thermodynamic and Kinetic Parameters of Reactions
Computational methods can be employed to calculate thermodynamic and kinetic parameters for chemical reactions involving 3-Amino-7-methylquinoxalin-2(1H)-one. For instance, the kinetics and energetics of the reversible reaction of phenols with radicals have been studied to determine parameters like activation energy and reaction enthalpy. researchgate.netresearchgate.net Similar studies could be performed for reactions involving the title compound.
A study on the photoreduction of 3-methylquinoxalin-2-one derivatives by amino acids has shown that the reaction proceeds through a sequence involving photoinduced single electron transfer followed by proton transfer. nih.gov The rates of these reactions and the lifetimes of the intermediates were estimated. nih.gov Such investigations provide a framework for understanding the potential reactivity of this compound in similar photochemical processes.
Molecular Dynamics and Docking Simulations for Interaction Mechanisms
Molecular dynamics (MD) and molecular docking are powerful computational techniques used to study the interactions between small molecules and biological macromolecules like proteins. unipa.itmdpi.com These methods are instrumental in drug discovery and design.
MD simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. researchgate.netarabjchem.orgnih.gov Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration are analyzed to assess the stability of the binding. arabjchem.org
Ligand-Target Binding Site Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Numerous studies have employed molecular docking to investigate the binding of quinoxaline derivatives to various protein targets. For example, novel quinoxaline derivatives have been docked into the active site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to identify potential inhibitors. These studies reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for binding affinity.
In docking studies of other quinoxaline-based compounds, the quinoxaline core often participates in hydrophobic interactions, while substituents can form specific hydrogen bonds with amino acid residues in the binding pocket. For instance, in the case of lawsone-quinoxaline hybrids designed as acetylcholinesterase inhibitors, the 6-aminoquinoxaline (B194958) moiety was proposed to interact with the peripheral anionic site (PAS) of the enzyme. Similarly, for this compound, the amino group and the carbonyl group of the quinoxaline ring are potential hydrogen bond donors and acceptors, respectively, which could play a significant role in its interaction with a biological target. The methyl group could engage in hydrophobic interactions within the binding site.
Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties and biological activity, respectively. mdpi.comnih.govnih.gov These models are vital for optimizing lead compounds in drug development. For the quinoxaline class of compounds, extensive SAR studies have been conducted to understand how structural modifications influence their therapeutic potential, such as anticancer and anticonvulsant effects. researchgate.netmdpi.com
SAR analyses for quinoxalin-2(1H)-one derivatives have revealed critical insights. For example, in developing inhibitors for lactate (B86563) dehydrogenase A (LDHA), a target in colorectal cancer, SAR studies showed that the inhibitory potency was significantly affected by the nature of substituents on the heterocyclic core or an attached phenyl ring. mdpi.com Similarly, research on quinoxaline urea (B33335) analogs identified a derivative that was approximately 2.5-fold more potent in inhibiting TNFα-induced NFκB activity, a crucial pathway in pancreatic cancer, based on SAR-guided modifications. nih.govnih.gov
QSPR models can be employed to predict a wide range of physicochemical properties, including photophysical parameters like absorption and fluorescence spectra. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), are used to calculate these properties for quinoxaline derivatives. researchgate.netasianpubs.org These computational studies help in understanding the electronic structure and predicting the optoelectronic behavior of these molecules, which is relevant for applications in materials science and as fluorescent probes. researchgate.netbeilstein-journals.org
The simulation of properties like dipole moment (μ), polarizability (α), and hyperpolarizability (β) allows for the prediction of a molecule's response in an electric field and its potential for non-linear optical (NLO) applications. asianpubs.org For related N-heteroacenes, structure-property relationship studies have explored how hydrogen bonding and π-conjugation influence their optoelectronic properties. beilstein-journals.org While specific studies on the photophysical parameters of this compound are not prevalent, the methodologies are well-established for the broader quinoxaline class. researchgate.netasianpubs.org
The type and position of substituents on the quinoxalin-2(1H)-one ring system profoundly influence the molecule's properties and its interactions with biological targets. mdpi.commdpi.com Structure-activity relationship (SAR) studies have consistently shown that modifying substituents can dramatically alter biological efficacy. researchgate.net
For instance, in a series of quinoxalinone derivatives designed as LDHA inhibitors, the introduction of strong electron-withdrawing groups was found to enhance the inhibition efficiency. mdpi.com A derivative bearing a nitro group (NO₂) showed potent activity, highlighting the role of electronic effects. mdpi.com Conversely, in other quinoxaline series, electron-releasing groups like methoxy (B1213986) (OCH₃) were found to be essential for activity. mdpi.com The position of the substituent is also critical; DFT studies on the related quinolinone scaffold have shown that substituents at positions 6 and 7 significantly impact the molecule's hydrophobic capacity. researchgate.net
The influence of substituents is not limited to electronic effects. The steric properties of substituents can affect how the molecule fits into a binding pocket. nih.gov The introduction of different functional groups can also introduce new interaction points, such as hydrogen bonds or hydrophobic contacts, thereby modulating the binding affinity and activity. tandfonline.comnih.gov
Table 1: Influence of Substituents on Quinoxaline Derivatives' Activity
| Substituent Type/Position | Observed Effect | Target/Context | Source(s) |
| Electron-Withdrawing Groups (e.g., -NO₂, -F) | Enhanced inhibitory activity | LDHA Enzyme | mdpi.com |
| Electron-Releasing Groups (e.g., -OCH₃) | Essential for anticancer activity | Various Cancer Cell Lines | mdpi.com |
| Amide/Urea Linker | Can act as a key pharmacophoric feature (H-bonding) | VEGFR-2, IKKβ | tandfonline.comnih.gov |
| Methyl Group (-CH₃) | Increases hydrophobic capacity | Schizophrenia Target (related scaffold) | researchgate.net |
| Aryl Groups | Provides sites for hydrophobic interactions | VEGFR-2, Various | tandfonline.comnih.gov |
| NH Linker at C3 | Essential for activity in certain series | Anticancer | mdpi.com |
Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Computational chemistry provides powerful tools for simulating the spectroscopic properties of molecules, which serves as a valuable aid in structure verification and analysis. For quinoxaline derivatives, methods like Density Functional Theory (DFT) are commonly used to predict spectra. researchgate.netasianpubs.org
The gauge-independent atomic orbital (GIAO) method is a widely applied quantum chemical technique for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netasianpubs.org Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm the molecular structure. mdpi.comresearchgate.netasianpubs.org For example, in the structural elucidation of newly synthesized quinoxalin-2(1H)-one derivatives, the disappearance of a starting material's NH₂ signal and the appearance of a new azomethine proton signal in the ¹H-NMR spectrum can be corroborated by theoretical calculations. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra. researchgate.netasianpubs.org These calculations can predict the absorption maxima (λmax) and help interpret the electronic transitions responsible for the observed spectral bands. The simulations can be performed in the gas phase or by incorporating solvent models (like the IEF-PCM model) to better replicate experimental conditions. researchgate.netasianpubs.org This computational approach is crucial for understanding the electronic properties and confirming the identity of complex heterocyclic molecules like this compound and its analogs. researchgate.net
Table 2: Computational Methods for Simulating Spectroscopic Properties
| Spectroscopic Technique | Computational Method | Predicted Parameters | Relevance | Source(s) |
| NMR Spectroscopy | DFT with GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C Chemical Shifts (δ) | Structure confirmation, Tautomer analysis | researchgate.netasianpubs.orgmdpi.com |
| UV-Vis Spectroscopy | TD-DFT (Time-Dependent Density Functional Theory) | Absorption Maxima (λmax), Oscillator Strengths, Electronic Transitions | Structure elucidation, Analysis of electronic properties | researchgate.netasianpubs.org |
Mechanistic Investigations of Chemical and Biological Interactions
Elucidation of Synthetic Reaction Mechanisms
The synthesis of the quinoxaline (B1680401) scaffold, the core of 3-Amino-7-methylquinoxalin-2(1H)-one, is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This classical approach, however, can require harsh conditions like high temperatures and strong acid catalysts. nih.gov Modern synthetic strategies have focused on developing milder and more efficient protocols, including those involving photoinduced, radical, and catalytic reactions.
An efficient method for creating 3-aminoquinoxalin-2(1H)-ones involves a visible-light-induced cross-dehydrogenative coupling (CDC) amination. organic-chemistry.org Preliminary mechanistic studies suggest that this reaction proceeds through a radical process, offering a mild and effective route to these compounds. organic-chemistry.org Another approach utilizes a palladium-catalyzed hydrogenative annulation of catechols and nitroarylamines, providing straightforward access to novel quinoxaline derivatives with operational simplicity. rsc.org
The formation of quinoxalinones often proceeds through distinct intermediates. In the synthesis of 3-phenylquinoxalin-2-one from aryldibromoethanone, the reaction may proceed via an imine or an amide intermediate. thieme-connect.de Evidence suggests the reaction favors the imine pathway, where an initially formed oxosulfonium intermediate reacts with the aryl-1,2-diamine. thieme-connect.de In some syntheses, a bis-imine intermediate has been detected and isolated for the first time, highlighting its crucial role in the reaction pathway. mtieat.org
Radical intermediates also play a significant role in certain synthetic routes. For instance, in the I2/TBHP mediated synthesis of 3-methylquinoxalin-2(1H)-one, a radical intermediate is formed which then reacts with an iodide radical. researchgate.netresearchgate.net This is followed by nucleophilic substitution and elimination to yield the final product. researchgate.netresearchgate.net Similarly, the oxidation of quinoxalin-2-one by hydroxyl radicals can lead to the formation of various transient radical species. nih.gov
Catalysts are pivotal in modulating the synthesis of quinoxaline derivatives, often improving yields and allowing for milder reaction conditions. A variety of catalysts have been employed, including:
Heteropolyoxometalates: Alumina-supported molybdophosphovanadates have been used for the heterogeneous synthesis of quinoxalines at room temperature with high yields. nih.gov
Transition Metal Catalysts: Catalysts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have proven effective. orientjchem.org These act as Lewis acids, activating the carbonyl group of the 1,2-dicarbonyl compound for nucleophilic attack by the amine. orientjchem.org
Nanocatalysts: Magnetic nanoparticles, such as silica-modified Fe₃O₄ functionalized with sulfosalicylic acid, offer an eco-friendly option with easy recovery and reuse. rsc.org
Ionic Liquids: Task-specific ionic liquids like N, N, N-trimethyl-N-propanesulfic acid ammonium (B1175870) hydrogen sulfate (B86663) have been used as recyclable catalysts. capes.gov.br
Palladium Catalysts: Used in reductive annulation reactions, offering an easily available catalyst system. rsc.org
These catalysts facilitate the reaction by activating the substrates and lowering the energy barrier for the formation of intermediates and transition states, thereby controlling the reaction pathway and improving the efficiency of quinoxalinone synthesis.
Electrochemical Reaction Mechanisms and Redox Pathways
The electrochemical behavior of quinoxalin-2-one derivatives, including 7-amino-3-methylquinoxalin-2(1H)-one, has been investigated to understand their redox properties, which can provide insights into their potential biological biotransformation mechanisms. nih.govresearchgate.net The pyrazine (B50134) ring is the primary electroactive center, undergoing a pH-dependent, two-electron reduction process. researchgate.netnih.gov
The proposed mechanism involves the protonation of the nitrogen atom at position 4, which precedes electron acceptance. researchgate.netnih.gov This leads to the formation of a semiquinone radical intermediate, which is relatively stable in acidic conditions. researchgate.netnih.gov The subsequent reduction of this radical is observed as a separate current signal. researchgate.netnih.gov
Proposed Electrochemical Reduction of 7-amino-3-methylquinoxalin-2(1H)-one
Studies using techniques like cyclic voltammetry have shown that the electrochemical reaction is often diffusion-controlled. abechem.com The understanding of these redox pathways is not only important for analytical applications but also for predicting how these compounds might be metabolized in biological systems.
Molecular Mechanisms of Biological Interactions
Derivatives of this compound have shown potential as inhibitors of various enzymes and as modulators of receptor activity. The molecular mechanisms underlying these interactions are key to their therapeutic promise.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. researchgate.net Quinoxalinone derivatives have been designed as VEGFR-2 inhibitors. nih.govnih.gov The 3-methylquinoxalin-2(1H)-one moiety can act as a bioisostere for other heterocyclic rings like pyridine (B92270) or indole, occupying the adenine (B156593) region in the ATP binding pocket of the enzyme. nih.govrsc.org
Molecular docking studies have shown that these compounds can bind within the VEGFR-2 active site, mimicking the binding mode of known inhibitors like sorafenib. nih.gov The orientation of the 3-methylquinoxalin-2(1H)-one nucleus within the hinge region is critical for its inhibitory activity. nih.gov Specific substitutions on the quinoxalinone scaffold can lead to enhanced binding affinity and inhibitory potency. For example, compound 17b (a derivative of 3-methylquinoxalin-2(1H)-one) was found to be a more potent VEGFR-2 inhibitor than sorafenib, with an IC₅₀ value of 2.7 nM compared to sorafenib's 3.12 nM. nih.gov
Aldose Reductase Inhibition: Aldose reductase (ALR2) is an enzyme implicated in the development of diabetic complications. nih.govnih.gov Quinoxalin-2(1H)-one derivatives have been developed as potent and selective ALR2 inhibitors. nih.govnih.gov The design of these inhibitors often incorporates a carboxylic acid group, which can interact with the anionic binding site of the enzyme.
Molecular docking studies have provided insights into the binding mode of these inhibitors. The quinoxalinone core fits into the active site, and specific side chains can form key interactions with amino acid residues. For instance, a p-hydroxystyryl side chain at the C3 position has been identified as a key structural feature for both ALR2 inhibition and antioxidant activity. nih.gov
While much of the research on quinoxalinone derivatives has focused on enzyme inhibition, their interaction with receptors is also an area of investigation. Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a mechanism for achieving greater selectivity and a more nuanced pharmacological response. nih.govnih.gov
In the context of VEGFR-2, while the primary interaction of many quinoxalinone inhibitors is at the ATP-binding (orthosteric) site, some derivatives exhibit binding interactions in the allosteric binding pocket. nih.gov For example, a derivative with a bulky aromatic moiety showed hydrophobic interactions at the allosteric binding pocket of VEGFR-2, which were absent in a smaller analogue. nih.gov This suggests that modifications to the quinoxalinone scaffold could be used to target allosteric sites, potentially leading to inhibitors with novel mechanisms of action.
The ability of these compounds to interact with different binding sites highlights the versatility of the quinoxalinone scaffold in the design of targeted therapeutic agents.
Supramolecular Host-Guest Chemistry (e.g., with Cucurbiturils)
The specific host-guest chemistry of this compound with cucurbiturils is not extensively detailed in available research. However, the principles of such interactions can be inferred from studies on related molecules. Cucurbiturils (CB[n]) are a family of macrocyclic host molecules renowned for their ability to encapsulate guest molecules within their hydrophobic cavity in aqueous solutions. Their structure features two identical carbonyl-fringed portals that are polar and a nonpolar cavity, enabling interaction with a variety of guest molecules.
The formation of host-guest complexes is driven by non-covalent forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. For guest molecules containing amino groups, interactions between the protonated amine and the negative potential of the carbonyl portals of the cucurbituril (B1219460) are significant. The encapsulation of a guest molecule, such as a quinoxaline derivative, within the cucurbituril cavity can alter its physicochemical properties.
The stability of these complexes is quantified by the binding constant (Kₐ). Studies on various aromatic and amino acid guests with cucurbituril (CB), which has a suitably sized cavity for many small organic molecules, have demonstrated a range of binding affinities. For instance, the binding constants for certain amino acid hydrochlorides with CB have been determined to be in the order of 10⁵ M⁻¹, indicating strong complex formation. Techniques like isothermal titration calorimetry (ITC), NMR spectroscopy, and UV-vis titration are commonly employed to determine these thermodynamic parameters. The interaction typically results in a 1:1 stoichiometry between the host (cucurbituril) and the guest molecule.
Table 1: Illustrative Binding Affinities of Aromatic Amino Acids with Cucurbituril
| Guest Molecule (Amino Acid Hydrochloride) | Binding Constant (Kₐ) in L/mol |
| Tryptophan Hydrochloride (TryHCl) | 3.73 × 10⁵ |
| Phenylalanine Hydrochloride (PheHCl) | 8.15 × 10⁵ |
| Tyrosine Hydrochloride (TyrHCl) | 2.33 × 10⁵ |
| This table presents data for related amino acid compounds to illustrate the typical binding affinities observed with Cucurbituril, as determined by UV-vis spectra titration. |
Molecular Basis of Antimicrobial Action
Quinoxaline derivatives are recognized for a broad spectrum of biological activities, including significant antimicrobial effects against various bacterial strains. The molecular mechanisms underlying their antibacterial action are multifaceted. A prominent mechanism, particularly for quinoxaline 1,4-di-N-oxides (QdNOs), involves the induction of cellular stress responses.
Research on Escherichia coli has shown that exposure to QdNOs triggers an SOS response and oxidative stress. This is a cascade of cellular activities in response to DNA damage. The process involves the generation of reactive oxygen species (ROS) within the bacterial cell, which leads to oxidative damage of crucial biomolecules, most notably DNA. The antibacterial effect of QdNOs is significantly attenuated by free radical scavengers, confirming that oxidative DNA damage is a primary mode of action.
Another key mechanism of action for quinolone-class compounds, which share structural similarities, is the inhibition of essential bacterial enzymes responsible for DNA replication. These compounds target bacterial topoisomerase II (DNA gyrase) and topoisomerase IV.
DNA Gyrase: This enzyme is the primary target in many Gram-negative bacteria. Its inhibition prevents the relaxation of supercoiled DNA, a critical step for DNA replication and transcription.
Topoisomerase IV: This is the main target in many Gram-positive bacteria, such as Staphylococcus aureus. It is essential for the decatenation of daughter chromosomes after replication.
By trapping the enzyme-DNA complex, these compounds disrupt normal DNA processes, leading to a cascade of events including the induction of oxidative damage and ultimately, cell death. Structural features of the quinoxaline molecule, such as the presence of a methyl group, can enhance its lipophilicity. This increased lipophilicity may improve the compound's ability to permeate the bacterial cell wall, leading to greater efficacy.
Table 2: Summary of Molecular Mechanisms of Antibacterial Action for Quinoxaline-Related Compounds
| Mechanism | Primary Molecular Target(s) | Effect on Bacteria | Bacterial Type Primarily Affected |
| Oxidative Stress Induction | DNA, Proteins, Lipids | Induction of SOS response, oxidative DNA damage, generation of ROS. | Broad-spectrum, studied in E. coli. |
| Enzyme Inhibition | DNA Gyrase | Inhibition of DNA replication and transcription. | Gram-negative bacteria. |
| Enzyme Inhibition | Topoisomerase IV | Disruption of daughter chromosome separation after replication. | Gram-positive bacteria. |
DNA Interaction and Cleaving Mechanisms
Many quinoxaline derivatives exert their biological effects through direct interaction with DNA. The planar aromatic structure of the quinoxaline nucleus is well-suited for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can stabilize the DNA helix and interfere with the processes of replication and transcription. Some derivatives exhibit sequence specificity, showing a preference for binding to (A+T)-rich regions of DNA.
Beyond simple binding, certain quinoxaline derivatives act as "chemical nucleases," capable of cleaving the phosphodiester backbone of DNA. This cleavage activity is often oxidative and can be significantly enhanced by the presence of transition metal ions, particularly copper(II) and iron(II), along with a reducing agent.
The process of DNA cleavage can be monitored using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA (Form I).
A single-strand break (nicking) in the plasmid DNA results in a relaxed circular form (Form II).
A double-strand break leads to the formation of a linear form (Form III).
Studies on peptide derivatives of quinoxaline have demonstrated that their copper(II) and iron(II) complexes are effective at generating both single- and double-strand scissions, with double-strand breaks being the dominant lesion in the presence of hydrogen peroxide. This ability to damage DNA is a cornerstone of their potential therapeutic applications.
Table 3: DNA Cleavage Activity of a Quinoxaline Derivative Complex
| Condition | DNA Form I (Supercoiled) | DNA Form II (Nicked) | DNA Form III (Linear) | Predominant Damage |
| Ligand Alone | Present | Minor | Absent | Minimal |
| Ligand + Cu(II)/Fe(II) | Decreased | Major | Minor | Single-strand breaks |
| Ligand + Cu(II)/Fe(II) + H₂O₂ | Significantly Decreased | Present | Major | Double-strand breaks |
| This table is a generalized representation based on the described activity of quinoxaline-metal complexes, which efficiently induce DNA cleavage, particularly oxidative cleavage leading to double-strand breaks in the presence of an oxidizing agent like H₂O₂. |
Advanced Applications Based on Design Principles and Molecular Interactions
Development as Fluorescent Probes and Derivatization Reagents
The quinoxalinone framework is a known fluorophore, and its derivatives are actively investigated for use as fluorescent sensors and labeling agents. researchgate.netresearchgate.net The inherent fluorescence of the scaffold can be modulated by introducing various substituents, which alter the electronic properties and potential for intermolecular interactions.
Solvatochromism—the change in a substance's color or spectral properties with solvent polarity—is a key feature for fluorescent probes designed to report on the microenvironment. While various quinolin-2(1H)-one and quinoxalin-2(1H)-one derivatives have demonstrated significant solvatochromic shifts and have been optimized for high quantum yields, specific data on 3-Amino-7-methylquinoxalin-2(1H)-one are not extensively detailed in the current body of scientific literature. nih.govnih.govdntb.gov.uamdpi.com
For related amino-quinoxalinone dyes, studies show that the photophysics are characterized by a transition involving significant electron transfer from the amino group into the carbonyl region of the molecule. nih.gov This intramolecular charge transfer (ICT) is highly sensitive to the solvent environment. In one study on a 7-diethylamino-substituted quinoxalinone, the fluorescence emission yield and singlet state lifetime were found to increase by a factor of approximately two when moving from a polar solvent (acetonitrile) to a non-polar one (dioxane), showcasing the tunability of these systems. nih.gov Optimization of quantum yield often involves structural modifications that limit non-radiative decay pathways, such as molecular torsion, a principle that has been successfully applied to cyclized analogs of photographic dyes. nih.gov However, detailed experimental investigation is required to characterize the specific solvatochromic behavior and quantum efficiency of this compound.
Fluorescent derivatization is a common strategy in HPLC to enable the sensitive detection of analytes that lack a native chromophore. Reagents with functionalities like amino groups are often used to tag target molecules, such as carboxylic acids or aldehydes, prior to analysis. While the quinoxalin-2(1H)-one scaffold has been employed in the design of fluorescent probes for specific analytes like thiols, the application of this compound as a standard derivatization reagent for HPLC microanalysis is not prominently documented in available research. researchgate.net The development of such an application would depend on the reactivity of its amino group and the fluorescence properties of the resulting derivatives.
Application in Materials Science and Optoelectronics
Nitrogen-containing aromatic heterocycles are important structural motifs in the design of advanced functional materials for optoelectronic applications due to their thermal stability and electron-transfer capabilities. researchgate.net Quinoxalinone derivatives, in particular, are explored for their potential in creating new organic light-emitting diode (OLED) devices. researchgate.netrsc.org
The quinoxalinone scaffold is considered a valuable building block for π-conjugated polymer semiconductors and materials for electroluminescent devices. researchgate.netrsc.org The electron-deficient nature of the quinoxaline (B1680401) ring system makes it a good candidate for an organic acceptor moiety. When combined with electron-donating groups, this can create a "push-pull" architecture that is beneficial for charge transport and emission properties in OLEDs. For instance, related 1H-pyrazolo[3,4-b]quinoxaline derivatives have been successfully used as sharp green-emitting dopants in highly efficient electroluminescent devices. rsc.org These materials exhibit high fluorescence quantum yields and lead to devices with high efficiency. rsc.org Although the general class of quinoxalinones shows promise, specific studies detailing the synthesis and performance of this compound as a component in electroluminescent devices are not found in the reviewed literature.
The photophysical properties of the quinoxalinone core can be systematically tailored through chemical modification. The introduction of substituents like the amino group at C3 and the methyl group at C7 in this compound is a key design principle for tuning its electronic and optical characteristics. The amino group acts as an electron-donating group, which can influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification can shift absorption and emission wavelengths and alter the quantum yield. While general principles suggest that such substitutions are a viable strategy for tuning photophysical properties, specific experimental data mapping these changes for this compound are not widely available. researchgate.net
Scaffold for Rational Drug Design (Focus on Design Principles and Molecular Targets)
The quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry, serving as a promising platform for the development of therapeutic agents, particularly in oncology. nih.govnih.gov The design of potent and selective inhibitors often relies on the quinoxalin-2(1H)-one core, which can be strategically functionalized to interact with specific molecular targets. nih.govmdpi.com
The rational design of anticancer agents based on this scaffold often targets protein tyrosine kinases, which are crucial regulators of cell proliferation and survival. nih.gov One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a kinase central to angiogenesis. nih.gov Research on closely related 3-methylquinoxalin-2(1H)-one derivatives provides significant insight into the design principles applicable to this compound. In these designs, the quinoxalinone nucleus acts as a bio-isostere that occupies the ATP binding site of the kinase. nih.gov
Molecular docking studies reveal how these scaffolds achieve their inhibitory effect. The core interactions typically involve:
Hydrogen Bonding: The amide group within the quinoxalinone ring can form critical hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Glutamic acid (Glu) and Aspartic acid (Asp). nih.gov
Hydrophobic Interactions: The bicyclic ring system itself fits into a hydrophobic pocket, forming interactions with residues like Leucine (Leu), Valine (Val), and Alanine (Ala). nih.gov
Substituents on the ring are designed to occupy adjacent pockets and enhance binding affinity and selectivity. For example, in VEGFR-2 inhibitors based on the 3-methylquinoxalin-2(1H)-one scaffold, a terminal hydrophobic tail attached via a spacer can form additional hydrophobic bonds, significantly contributing to the compound's inhibitory potency. nih.gov Comparing derivatives has shown that the 3-methylquinoxalin-2(1H)-one moiety is often more advantageous for cytotoxic and VEGFR-2 inhibitory effects than related structures like 3-methylquinoxaline-2-thiol. nih.gov
The versatility of the quinoxalinone scaffold is further demonstrated by its use in designing inhibitors for other targets, including glycogen (B147801) synthase kinase 3β (GSK3β), Abl kinase for leukemia, and enzymes relevant to colorectal cancer like COX-2 and lactate (B86563) dehydrogenase A (LDHA). mdpi.comresearchgate.net
Interactive Table: Design Principles of Quinoxalinone Derivatives in Drug Design
| Scaffold Derivative Class | Molecular Target | Key Interacting Residues | Design Principle/SAR Insight | Reference |
| 3-Methylquinoxalin-2(1H)-one | VEGFR-2 | Glu883, Asp1044, Leu1033, Phe916 | The quinoxalinone core provides a scaffold for hydrogen bonding and hydrophobic interactions in the ATP pocket. A terminal hydrophobic group enhances activity. | nih.gov |
| 3-(Methylquinoxalin-2-yl)amino | HCT116 Cancer Cells | Not specified (cell-based assay) | The 3-amino linkage to another quinoxaline was more active against colon cancer cells than a chloro-linkage. | nih.gov |
| Quinoxalinone Schiff's Bases | COX-2 / LDHA | Not specified (enzyme assay) | The quinoxalinone core serves as a platform for developing dual-target inhibitors for colorectal cancer. | mdpi.com |
| Pyrrolo[1,2-a]quinoxaline | InhA (Mycobacterium tuberculosis) | Not specified | The fused quinoxaline system acts as a scaffold for antitubercular agents, targeting classic drug targets like InhA. | nih.gov |
| Alkoxy Aminoquinoxalines | Abl Kinase | Glu286, Lys271 | The aminoquinoxaline scaffold can interact with the ATP binding region of Abl kinase via hydrogen bonds and π-stacking. | researchgate.net |
Bioisosteric Replacements in Pharmacological Design
Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity. nih.gov This strategy is employed to modulate properties such as size, shape, electronics, and lipophilicity, which can in turn affect a molecule's potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com The this compound core is amenable to various bioisosteric modifications to enhance its therapeutic potential.
The concept of bioisosterism is broadly categorized into classical and non-classical replacements. Classical bioisosteres involve the exchange of atoms or groups with similar valence electron configurations, while non-classical bioisosteres are structurally distinct but elicit a similar biological response. drughunter.com For the quinoxalinone scaffold, both types of replacements can be envisioned.
Plausible Bioisosteric Replacements for the this compound Scaffold:
Modification of the 7-Methyl Group: The methyl group at the 7-position can be replaced with other substituents to probe the effect on activity. For instance, replacing it with a halogen, such as chlorine or fluorine, can alter the electronic properties and lipophilicity of the molecule. nih.gov Structure-activity relationship (SAR) studies on related quinoxaline derivatives have shown that such modifications can significantly impact inhibitory efficiency. nih.govnih.gov For example, in some quinazolinone series, replacing a 7-chloro with a 7-fluoro substituent led to a decrease in COX-2 inhibition, highlighting the sensitivity of the binding pocket to the nature of the halogen. nih.gov Conversely, replacing a methoxy (B1213986) group with a chloro group has been shown to improve activity in certain contexts. nih.gov
Replacement of the 3-Amino Group: The 3-amino group is a key hydrogen bond donor. It can be replaced by other groups that can also participate in hydrogen bonding, such as a hydroxyl group or a sulfonamide. researchgate.net The sulfonamide group, for instance, can offer advantages like increased metabolic stability and improved membrane permeability. drughunter.com Another strategy could involve the use of a trifluoroethylamine motif as a bioisostere for the amide-like portion of the quinoxalinone, which can enhance metabolic stability. drughunter.com
Scaffold Hopping: In a more drastic approach, the entire quinoxalinone ring system can be replaced by another heterocyclic scaffold, a technique known as scaffold hopping. This is often done to explore new chemical space and obtain novel intellectual property. For example, in the development of antiviral agents, the quinoxaline moiety has been replaced by a quinoline (B57606) scaffold, leading to potent analogues. nih.gov
Bioisosteres for the Lactam Carbonyl: The carbonyl group of the lactam in the quinoxalinone ring is a hydrogen bond acceptor. It can be bioisosterically replaced with other groups. For instance, in related heterocyclic systems, a 1,2,4-triazole (B32235) ring has been used as a metabolically stable tertiary amide bioisostere. drughunter.com
The following table summarizes potential bioisosteric replacements for the this compound scaffold and their potential impact on drug properties.
| Original Group | Bioisosteric Replacement | Potential Impact |
| 7-Methyl | Halogens (F, Cl, Br), Methoxy (OCH3) | Modulate electronics, lipophilicity, and binding interactions |
| 3-Amino | Hydroxyl (-OH), Sulfonamide (-SO2NH2) | Alter hydrogen bonding capacity, metabolic stability, and permeability |
| Quinoxalinone Scaffold | Quinoline, Quinazoline | Explore new chemical space, improve potency and resistance profile |
| Lactam Carbonyl | Thione (C=S), Triazole | Modify hydrogen bonding and metabolic stability |
Targeting Specific Binding Pockets Based on Structural Insights
The effectiveness of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, often the active site or an allosteric site of an enzyme. Structure-based drug design utilizes detailed three-dimensional information of the target's binding pocket to design inhibitors that fit with high affinity and selectivity. The this compound scaffold has been explored as a core for inhibitors of various kinases, and structural studies of related compounds provide valuable insights into how this moiety can be optimized to target specific binding pockets. mdpi.comtandfonline.comnih.govrsc.org
Kinases, a major class of drug targets, possess a conserved ATP-binding site. Inhibitors are often designed to compete with ATP for this site. The binding pocket can be broadly divided into several key regions: the hinge region, a hydrophobic pocket, and a solvent-exposed region. The quinoxalinone scaffold is well-suited to interact with these regions. nih.gov
Interactions of the Quinoxalinone Scaffold in Kinase Binding Pockets:
Hinge Region Interaction: The quinoxalinone core can form crucial hydrogen bonds with the backbone of the hinge region of the kinase. mdpi.com For example, in studies of Pim-1 kinase inhibitors, the N1-H and the exocyclic amino group at the 3-position of the quinoxaline ring can act as hydrogen bond donors, while the carbonyl oxygen at the 2-position can act as a hydrogen bond acceptor. mdpi.com
Hydrophobic Interactions: The bicyclic ring system of the quinoxalinone provides a large hydrophobic surface that can engage in favorable van der Waals interactions with hydrophobic residues in the binding pocket. nih.gov The 7-methyl group of this compound can further enhance these hydrophobic interactions, contributing to binding affinity. In the case of VEGFR-2 inhibitors, the quinoxalinone nucleus has been shown to fit into the hinge region, forming hydrophobic interactions with residues such as Leu1033 and Phe916. mdpi.com
Role of the 3-Amino Group: The 3-amino group is not only important for hinge binding but can also be functionalized with various substituents that can extend into other parts of the binding pocket. mdpi.com These substituents can be designed to pick up additional interactions, thereby increasing potency and selectivity. For instance, attaching a phenyl ring to the 3-amino group can lead to interactions with a hydrophobic pocket adjacent to the hinge region. mdpi.com
Docking Studies and Structural Insights:
Molecular docking simulations are a powerful tool to predict the binding mode of a ligand in a protein's active site. Docking studies of 3-aminoquinoxaline derivatives in the ATP-binding pocket of Pim-1 kinase have revealed that the quinoxaline ring orients itself to form hydrogen bonds with the hinge region. mdpi.com The 3-amino substituent can then project into the pocket, with different groups on this substituent forming varying interactions. mdpi.com
The table below summarizes the key interactions observed for quinoxalinone-based inhibitors in kinase binding pockets, providing a blueprint for designing inhibitors based on the this compound scaffold.
| Structural Feature of Inhibitor | Interacting Region of Kinase | Type of Interaction |
| Quinoxalinone N1-H | Hinge Region | Hydrogen Bond Donor |
| Quinoxalinone C2=O | Hinge Region | Hydrogen Bond Acceptor |
| 3-Amino Group | Hinge Region | Hydrogen Bond Donor |
| Quinoxalinone Bicyclic Ring | Hydrophobic Pocket | Hydrophobic Interactions |
| 7-Methyl Group | Hydrophobic Pocket | Hydrophobic Interactions |
| Substituent on 3-Amino Group | Solvent-Exposed Region / Allosteric Pockets | Various (H-bonds, hydrophobic) |
By leveraging these structural insights, medicinal chemists can rationally design derivatives of this compound with improved affinity and selectivity for specific kinase targets.
Modulation of Enzyme Activity through Mechanistic Understanding
A thorough understanding of how a small molecule modulates the activity of its target enzyme is crucial for rational drug design. For enzyme inhibitors, this includes knowing the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the kinetics of binding (e.g., reversible or irreversible). Derivatives of the this compound scaffold have been primarily investigated as competitive inhibitors of kinases, where they vie with the endogenous substrate ATP for binding to the active site. mdpi.comtandfonline.comnih.govrsc.org
Competitive Inhibition by Quinoxalinone Derivatives:
As competitive inhibitors, these compounds bind to the same site as ATP. Their inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Structure-activity relationship (SAR) studies have provided valuable information on how different substituents on the quinoxalinone ring affect inhibitory activity. mdpi.comnih.govnih.gov
Influence of the 7-Methyl Group: The presence of a methyl group at the 7-position is generally considered to be an electron-donating group. In SAR studies of related quinoxaline derivatives, the electronic nature of substituents on the benzene (B151609) ring has been shown to be critical for activity. nih.gov Electron-donating groups can sometimes enhance activity, likely by modulating the electronic properties of the heterocyclic ring system and improving its interaction with the target. nih.gov
Impact of the 3-Amino Group: The 3-amino group is a key pharmacophoric feature. Its presence is often essential for potent inhibitory activity, as it is directly involved in hydrogen bonding with the kinase hinge region. mdpi.com Modification of this group can drastically alter potency.
Research Findings on Enzyme Inhibition:
Several studies have reported the IC50 values of quinoxalinone derivatives against various kinases. For example, a series of 3-methylquinoxalin-2(1H)-one derivatives were evaluated as VEGFR-2 inhibitors. tandfonline.comnih.govrsc.org Some of these compounds exhibited potent inhibition with IC50 values in the nanomolar range. tandfonline.comrsc.org Similarly, 3-aminoquinoxaline derivatives have been identified as submicromolar inhibitors of Pim-1 and Pim-2 kinases. mdpi.comnih.gov
The table below presents a selection of research findings on the inhibitory activity of quinoxalinone derivatives against different enzymes. While data for this compound itself is not explicitly available in these studies, the data for related compounds provide a strong rationale for its potential as an enzyme inhibitor.
| Compound Series | Target Enzyme | Reported Activity (IC50) | Reference |
| 3-Methylquinoxalin-2(1H)-one derivatives | VEGFR-2 | 2.9 - 5.4 µM | tandfonline.com |
| 3-Methylquinoxaline derivatives | VEGFR-2 | 2.7 nM (for compound 17b) | rsc.org |
| 3-Aminoquinoxaline derivatives | Pim-1 Kinase | Submicromolar | mdpi.comnih.gov |
| 3-Aminoquinoxaline derivatives | Pim-2 Kinase | Submicromolar | mdpi.comnih.gov |
These findings underscore the potential of the this compound scaffold as a platform for developing potent enzyme inhibitors. By understanding the mechanism of action and the key structural requirements for binding, it is possible to fine-tune the molecule to achieve desired levels of potency and selectivity against specific enzyme targets.
Future Research Directions and Emerging Trends
Exploration of Novel and Highly Efficient Synthetic Pathways
While established methods for synthesizing the quinoxalinone core exist, a significant future trend lies in the development of more efficient, economical, and environmentally benign synthetic strategies. Current research often involves multi-step processes that may suffer from moderate yields or require harsh reaction conditions. The exploration of novel pathways is a key objective to overcome these limitations.
Future efforts will likely concentrate on:
One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single vessel to form 3-Amino-7-methylquinoxalin-2(1H)-one, minimizing solvent waste and purification steps.
Catalytic Methods: Investigating novel metal-based or organocatalysts to improve reaction rates and selectivity, allowing for milder reaction conditions and reducing energy consumption.
Green Chemistry Approaches: Utilizing greener solvents (e.g., water, ionic liquids) and renewable starting materials to reduce the environmental footprint of the synthesis. Microwave-assisted and flow chemistry techniques are also being explored to enhance reaction efficiency and scalability.
Table 1: Comparison of Synthetic Pathway Philosophies
| Feature | Traditional Pathways | Emerging Novel Pathways |
|---|---|---|
| Number of Steps | Often multi-step | Primarily one-pot or two-step |
| Catalysts | Stoichiometric reagents, harsh acids/bases | Transition-metal catalysts, organocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation, flow reactors |
| Atom Economy | Moderate to low | High |
Advanced Computational Methods for Predictive Chemistry and Material Science
The synergy between experimental work and computational chemistry is set to accelerate the discovery of new applications for this compound. Advanced computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the in silico prediction of molecular properties before a compound is ever synthesized.
This predictive power enables researchers to:
Screen Virtual Libraries: Computationally evaluate a wide range of derivatives of this compound to identify candidates with optimal electronic, photophysical, or binding properties.
Elucidate Reaction Mechanisms: Model reaction pathways to understand the underlying mechanisms of synthesis, aiding in the optimization of reaction conditions for higher yields and purity.
Predict Material Properties: Simulate how molecules of this compound would behave in a solid-state or aggregated form, predicting characteristics relevant to organic electronics, such as charge mobility and emission spectra.
Interdisciplinary Approaches for Expanding Applications in Chemical Biology and Advanced Materials
The inherent properties of the this compound scaffold, including its rigid, planar structure and potential for fluorescence, make it an attractive candidate for applications beyond traditional organic chemistry. Interdisciplinary collaborations are crucial for unlocking its potential.
Chemical Biology: The quinoxalinone core can be functionalized to create molecular probes and sensors. Future work will involve designing derivatives of this compound that can selectively bind to specific biomolecules (e.g., proteins, nucleic acids) or detect the presence of certain metal ions or reactive oxygen species within a cell, often signaled by a change in fluorescence.
Advanced Materials: In materials science, the focus is on leveraging the compound as a building block for functional organic materials. Research is directed towards incorporating this compound into polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. Its electron-deficient nature and thermal stability are particularly advantageous for these applications.
Structure-Property-Function Relationships for Rational Molecular Design
A deep understanding of how the molecular structure of this compound dictates its properties and, consequently, its function is paramount for rational design. Future research will systematically investigate these relationships by making precise modifications to the molecule's structure and meticulously characterizing the outcomes.
Key areas of investigation include:
Substituent Effects: Studying how modifying or replacing the amino (-NH2) and methyl (-CH3) groups affects the molecule's solubility, absorption and emission wavelengths, and electron-accepting or -donating capabilities.
Extended Conjugation: Exploring the effects of fusing additional aromatic rings to the quinoxalinone core to modulate its photophysical and electronic properties for specific applications in optoelectronics.
Functionalization of the Amino Group: Derivatizing the 3-amino group to attach linkers, targeting moieties, or other functional units to create more complex and specialized molecules.
Table 2: Hypothetical Structure-Property Modifications for Rational Design
| Modification to Core Structure | Predicted Property Change | Potential Function |
|---|---|---|
| Replace 7-methyl with a long alkyl chain | Increased solubility in organic solvents | Improved processability for thin-film devices |
| Replace 3-amino with an electron-donating group | Red-shift in fluorescence emission | Near-infrared bio-imaging probe |
| Attach a crown ether to the 3-amino group | Selective binding to specific metal cations | Fluorescent sensor for ion detection |
Development of Next-Generation Quinoxalinone-Based Molecular Tools
Building upon the foundational research in synthesis, computational analysis, and structure-property relationships, the ultimate goal is to develop sophisticated molecular tools based on the this compound framework. These next-generation tools will be designed for high specificity and performance.
Emerging trends point towards the creation of:
"Turn-On" Fluorescent Probes: Molecules that are non-fluorescent until they interact with a specific target analyte, at which point they emit a strong light signal. This design minimizes background noise and increases detection sensitivity.
Ratiometric Sensors: Probes that exhibit a shift in their emission or absorption wavelength upon binding to a target, allowing for quantitative measurements that are independent of the probe's concentration.
Smart Materials: Polymers or molecular crystals incorporating the this compound unit that respond to external stimuli such as light, heat, or the presence of a chemical substance, leading to applications in areas like drug delivery and self-healing materials.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-7-methylquinoxalin-2(1H)-one, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via photochemical alkylation using protocols similar to those for related quinoxalinones. For example, photoirradiation of 1-methylquinoxalin-2(1H)-one with amines or alcohols in the presence of a catalyst under inert conditions (e.g., nitrogen atmosphere) yields alkylated derivatives. Key parameters include reaction time (12–24 hours), solvent selection (e.g., diethyl ether for improved solubility), and catalyst optimization (e.g., transition metal complexes). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic peaks for NH₂ (3300–3500 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
- NMR : Use -NMR to confirm methyl (-CH₃, δ ~2.5 ppm) and aromatic protons (δ ~6.8–8.2 ppm). -NMR identifies the carbonyl carbon (δ ~160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 190.0874 for C₉H₉N₃O) .
- HPLC : Reverse-phase C18 columns with methanol/water gradients assess purity (>95%) .
Q. How can crystallographic software like SHELXL and OLEX2 improve structural refinement of quinoxalinone derivatives?
- Methodological Answer :
- SHELXL : Refine crystal structures using least-squares minimization, incorporating anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding via geometric restraints (e.g., N–H···O distances) .
- OLEX2 : Integrate structure solution (via intrinsic phasing) and refinement. Use its graphical interface to visualize electron density maps and adjust torsion angles for planar quinoxaline rings .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental data in quinoxalinone reactivity studies?
- Methodological Answer :
- Triangulation : Cross-validate DFT-predicted reaction pathways (e.g., Fukui indices for nucleophilic sites) with experimental kinetic data (e.g., Hammett plots) .
- Error Analysis : Identify systematic errors (e.g., solvent effects in DFT calculations) by comparing computed vs. observed NMR chemical shifts .
- Mixed Methods : Combine qualitative observations (e.g., reaction intermediate isolation) with quantitative kinetic modeling to refine mechanistic hypotheses .
Q. What computational strategies predict the biological or catalytic activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., sirtuin inhibitors). Prioritize binding poses with low RMSD values (<2.0 Å) and favorable ΔG scores .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Correlate with cyclic voltammetry data to validate electron-transfer pathways .
Q. How can crystallographic data address discrepancies in reported tautomeric forms of this compound?
- Methodological Answer :
- High-Resolution X-ray Diffraction : Resolve tautomerism (e.g., lactam-lactim equilibrium) by analyzing bond lengths (C–O vs. C–N) and hydrogen-bonding networks. Use SHELXL’s TWIN and BASF commands for twinned crystals .
- Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d₆ to detect tautomeric interconversion rates .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in quinoxalinone derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀). Use QSAR models with cross-validation (R² > 0.8) to prioritize synthetic targets .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., IR, NMR) to identify clusters of bioactive analogs .
Q. How should researchers design experiments to investigate the photostability of this compound?
- Methodological Answer :
- Accelerated Light Testing : Expose samples to UV-Vis light (λ = 300–800 nm) in controlled chambers. Monitor degradation via HPLC at intervals (0, 24, 48 hours) .
- Quantum Yield Calculations : Use actinometry to quantify photodegradation efficiency. Compare with theoretical predictions from TD-DFT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
